N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide is a synthetic small molecule characterized by a 2-fluorobenzamide moiety linked to a dimethylaminoethyl group substituted with a 1-methylindole core. Indole-containing compounds are widely explored for their bioactivity, particularly as kinase inhibitors targeting oncogenic pathways like EGFR (epidermal growth factor receptor) . The dimethylaminoethyl group may enhance solubility and membrane permeability, while the fluorine atom on the benzamide ring could improve metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVLKEZGKNEHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where a primary amine reacts with formaldehyde and a reducing agent like sodium cyanoborohydride.
Attachment of the Fluorobenzamide Group: The final step involves coupling the indole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluorobenzamide group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized derivatives of the indole and benzamide groups
Reduction: Reduced fluorobenzamide derivatives
Substitution: Substituted products where the fluorine atom is replaced by other nucleophiles
Scientific Research Applications
Basic Structure
- Molecular Formula : C25H29N7O3
- Molecular Weight : 475.5 g/mol
- IUPAC Name : 4-N-[2-(dimethylamino)ethyl]-2-methoxy-4-N-methyl-1-N-[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine
Anticancer Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study assessing the anticancer potential of related compounds, several derivatives were synthesized and tested against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results showed significant cytotoxic activity, suggesting that modifications to the indole structure could enhance efficacy against specific cancer types .
Neuropharmacological Applications
Given the presence of the dimethylamino group and indole structure, this compound may also have implications in neuropharmacology. Indole derivatives have been linked to serotonin receptor modulation, which is crucial in treating mood disorders and neurodegenerative diseases.
Case Study: Serotonin Receptor Interaction
Research has demonstrated that compounds structurally similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs). Such interactions could provide a pathway for developing new antidepressants or anxiolytics with fewer side effects compared to existing medications .
Antimicrobial Properties
Emerging studies suggest potential antimicrobial applications for this compound. The fluorobenzamide component may enhance membrane permeability in bacterial cells, leading to increased susceptibility to treatment.
Case Study: Antimicrobial Efficacy
A series of experiments conducted on various bacterial strains indicated that certain derivatives of this compound exhibited significant antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of bioactive molecules, including EGFR inhibitors and indole-based therapeutics. Below is a detailed comparison:
Structural Analogues
Functional and Pharmacological Comparisons
- EGFR Inhibition: Osimertinib and Firmonertinib are third-generation EGFR tyrosine kinase inhibitors (TKIs) with demonstrated efficacy against T790M and L858R mutations in non-small cell lung cancer (NSCLC) . However, the absence of a pyrimidinylamino or acrylamide group (critical for covalent EGFR binding in osimertinib) may limit its potency .
- Fluorinated Moieties: The 2-fluorobenzamide group in the target compound parallels the 2-fluoro-biphenyl group in the compound from . Fluorine atoms are known to enhance metabolic stability and modulate electronic properties, which could improve pharmacokinetics compared to non-fluorinated analogs .
Indole Core Modifications :
The 1-methylindole group is a shared feature with osimertinib and Firmonertinib. Methylation at the indole nitrogen likely reduces oxidation susceptibility, extending half-life . In contrast, phosphonate-containing indoles (e.g., ) prioritize different bioactivities, such as psilocybin analog development, and are structurally distinct.
Key Research Findings and Hypotheses
Kinase Inhibition Potential: The structural resemblance to EGFR-TKIs like osimertinib suggests the target compound may inhibit kinase activity, though empirical validation is required.
Metabolic Stability: Fluorination and dimethylaminoethyl groups could confer improved oral bioavailability compared to non-fluorinated indole derivatives .
Toxicity Considerations: Dimethylamino groups in similar compounds (e.g., ’s quinoline carboxamides) are associated with off-target effects, necessitating selectivity studies.
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article aims to provide an in-depth analysis of its biological activity based on various research findings.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Molecular Formula : C18H22N4F
- Molecular Weight : 314.39 g/mol
- CAS Number : 1421373-65-0
The structure features a dimethylamino group and a fluorobenzamide moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds, particularly those incorporating indole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
Mechanistic studies indicated that these compounds induce apoptosis in a dose-dependent manner and arrest the cell cycle at the G2/M phase, likely through inhibition of tubulin polymerization, akin to the action of colchicine .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that compounds with similar structural features exhibit antimicrobial activity. For example, derivatives have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 1 μg/mL. This suggests a promising avenue for developing new antimicrobial agents against resistant bacterial strains .
Study on Indole Derivatives
A comprehensive study evaluated the biological activities of various indole derivatives, including those structurally related to this compound. The results indicated that these compounds not only inhibited tumor growth but also demonstrated selective toxicity towards cancer cells compared to normal cells. The study concluded that modifications in the indole structure could enhance anticancer activity without significantly increasing toxicity .
Mechanistic Insights
Further mechanistic insights revealed that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it was found to modulate key signaling pathways associated with cancer cell survival and proliferation, making it a candidate for further development as an anticancer agent .
Q & A
Q. What are the primary synthetic routes for N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-fluorobenzamide, and what analytical methods validate its purity?
The compound is typically synthesized via multi-step reactions starting from substituted indole derivatives. For example, analogous compounds (e.g., 5-HT(1F) agonists) are synthesized by coupling indole intermediates with fluorobenzamide groups using carbodiimide-based coupling reagents . Purification often involves column chromatography, followed by characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity validation employs HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .
Q. What pharmacological targets are associated with this compound, and how is receptor selectivity assessed?
Structurally related compounds exhibit high affinity for serotonin receptors (e.g., 5-HT(1F)), validated through competitive binding assays using radiolabeled ligands (e.g., -5-HT) in transfected cell lines. Selectivity is determined by screening against panels of 40+ receptors, including dopaminergic, adrenergic, and other serotonergic subtypes . Functional activity (e.g., cAMP inhibition) is confirmed via cell-based assays .
Q. How is the compound’s stability evaluated under physiological conditions?
Stability studies involve incubating the compound in simulated gastric fluid (SGF, pH 1.2), intestinal fluid (SIF, pH 6.8), and plasma at 37°C. Degradation is monitored using LC-MS/MS over 24–72 hours. For example, related benzamide analogs show <10% degradation in plasma after 24 hours, indicating moderate metabolic stability .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions between in vitro binding affinity and in vivo efficacy data?
Discrepancies may arise from poor bioavailability or off-target effects. Solutions include:
- Pharmacokinetic Profiling : Measuring plasma/tissue concentrations via LC-MS/MS to assess absorption and distribution .
- Metabolite Identification : Using high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites .
- Target Engagement Assays : Employing positron emission tomography (PET) with radiolabeled analogs to confirm brain penetration or receptor occupancy .
Q. How can computational modeling optimize the compound’s selectivity for specific receptor subtypes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to 5-HT(1F) vs. off-target receptors (e.g., 5-HT(1B)). For example, modifying the dimethylamino group or fluorobenzamide substituents can reduce steric clashes with non-target receptors . Free energy perturbation (FEP) calculations further refine affinity predictions .
Q. What methodologies are used to profile impurities or dimeric byproducts during synthesis?
Impurity profiling involves LC-MS with electrospray ionization (ESI) to detect dimeric species (e.g., osimertinib dimer impurities at m/z 944.53) . Quantitative analysis uses external calibration curves with reference standards. For trace impurities (<0.1%), tandem mass spectrometry (MS/MS) enhances sensitivity .
Q. How do structural modifications (e.g., indole methylation or fluorobenzamide substitution) impact pharmacokinetic properties?
- Indole Methylation : Enhances metabolic stability by reducing CYP3A4-mediated oxidation .
- Fluorine Substitution : Improves blood-brain barrier (BBB) penetration via increased lipophilicity (logP) .
- Dimethylamino Group : Modulates solubility and plasma protein binding, as seen in osimertinib analogs .
Contradiction Analysis
Q. How can researchers address conflicting data on the compound’s efficacy in neurogenic inflammation models vs. migraine pain models?
- Model-Specific Factors : Neurogenic inflammation assays (e.g., dural plasma protein extravasation) may prioritize peripheral mechanisms, while migraine pain models (e.g., trigeminovascular activation) focus on central targets .
- Dose Optimization : Conducting dose-response studies to identify thresholds for central vs. peripheral effects.
- Biomarker Correlation : Linking receptor occupancy (via PET) to behavioral outcomes in vivo .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
